molecular formula C13H20O B1664153 2,4-Diisopropyl-5-methylphenol CAS No. 40625-96-5

2,4-Diisopropyl-5-methylphenol

Cat. No. B1664153
CAS RN: 40625-96-5
M. Wt: 192.3 g/mol
InChI Key: NNSNIMZGXLISCO-UHFFFAOYSA-N
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Description

2,4-Diisopropyl-5-methylphenol belongs to the class of organic compounds known as aromatic monoterpenoids . These are monoterpenoids containing at least one aromatic ring .


Molecular Structure Analysis

The molecular formula of 2,4-Diisopropyl-5-methylphenol is C13H20O . Its exact mass is 192.1514. The structure contains a total of 34 bonds; 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

2,4-Diisopropyl-5-methylphenol is soluble in DMSO. It has a molecular weight of 192.2973 . The compound is stable and retains its properties over an extended period of time .

Scientific Research Applications

Kinetic Studies in Catalysis

Research by Yamanaka and Nakata (1977) explored the kinetics of isopropylation of m-cresol with propylene over catalysts, leading to the formation of 2,4-diisopropyl-5-methylphenol among other compounds. This study provides insights into the catalytic processes involving this compound and its derivatives (Yamanaka & Nakata, 1977).

Antioxidant and Biological Activities

Mastelić et al. (2008) synthesized derivatives of thymol, carvacrol, and eugenol, including 2,4-diisopropyl-5-methylphenol, to study their antioxidative properties. These derivatives showed potential for experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells (Mastelić et al., 2008).

Rhodium-Mediated C–C Bond Activation

Research by Baksi et al. (2007) involved the reaction of 2,4-diisopropyl-5-methylphenol with rhodium complexes, highlighting its potential in the field of organometallic chemistry and catalysis (Baksi et al., 2007).

Antimicrobial Properties

Marchese et al. (2016) reviewed the antibacterial and antifungal properties of thymol, including 2,4-diisopropyl-5-methylphenol, highlighting its effectiveness in traditional medicine and its potential as a natural antimicrobial agent (Marchese et al., 2016).

Theoretical Studies on Corrosion Inhibition

Hadisaputra et al. (2016) conducted a theoretical study on the corrosion inhibition properties of 2,4-diisopropyl-5-methylphenol, suggesting its potential as a corrosion inhibitor in industrial applications (Hadisaputra et al., 2016).

Analysis in Environmental Studies

Castillo et al. (1997) determined phenolic compounds, including 2,4-diisopropyl-5-methylphenol, in water and industrial effluents, indicating the relevance of this compound in environmental monitoring (Castillo et al., 1997).

Analytical Pyrolysis in Organic Chemistry

Kuroda and Nakagawa-izumi (2006) studied the pyrolysis of lignin, including 2,4-diisopropyl-5-methylphenol derivatives, providing insights into the thermal decomposition of organic materials and their potential applications (Kuroda & Nakagawa-izumi, 2006).

properties

IUPAC Name

5-methyl-2,4-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)11-7-12(9(3)4)13(14)6-10(11)5/h6-9,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSNIMZGXLISCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335905
Record name 2,4-Diisopropyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diisopropyl-5-methylphenol

CAS RN

40625-96-5
Record name 5-Methyl-2,4-diisopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40625-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diisopropyl-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040625965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diisopropyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIISOPROPYL-M-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319EQ0TMXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,4-Diisopropyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Yamanaka, F Nakata - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
The kinetics in a liquid-phase isopropylation of m-cresol (I) with 9–25 kg/cm 2 of propylene (VI) was studied at 240–280 C over catalysts prepared from FeSO 4 and γ-Al 2 O 3 . The rates …
Number of citations: 1 www.journal.csj.jp
A Vinu, K Ariga, S Saravanamurugan… - Microporous and …, 2004 - Elsevier
Highly ordered mesoporous MgAl-MCM-41 materials with different n Si /n (Mg+Al) ratios have been successfully prepared using magnesium acetate, sodium aluminate and sodium …
Number of citations: 40 www.sciencedirect.com
L Nie, DE Resasco - Applied Catalysis A: General, 2012 - Elsevier
Alkylation of phenolics with alcohols is an efficient way to retain carbon from small oxygenates in the liquid products of pyrolysis bio-oil. In this contribution, we have investigated the …
Number of citations: 51 www.sciencedirect.com
SS Reddy, VS Kumar, AH Padmasri… - Catalysis …, 2007 - Elsevier
Plugged hexagonal templated silica (PHTS – a modified SBA-15) has been synthesized using triblock co-polymer as template and tetraethyl orthosilicate as silica source under …
Number of citations: 26 www.sciencedirect.com
M Selvaraj, S Kawi - Microporous and mesoporous materials, 2008 - Elsevier
Isopropylation of m-cresol with isopropyl alcohol (IA) as an alkylating agent has been conducted under vapor phase reaction conditions over mesoporous Zn–Al–MCM-41 catalysts with …
Number of citations: 24 www.sciencedirect.com
W Wen-tong, J Han-mei, GAN Jian-feng - HUBEI AGRICULTURAL …, 2020 - hbnykx.cn
Abstract: HS-SPME-GC-MS was used for analysis the volatile components of Chuanxiong Chatiao preparations in different dosage forms. The results showed that 16 components were …
Number of citations: 0 www.hbnykx.cn
H Wang, Z Yang, G Ying, M Yang, Y Nian, F Wei… - Industrial Crops and …, 2018 - Elsevier
Contamination of toxigenic fungi in foods, agricultural commodities and Chinese herbal medicines has posed serious threaten to human and animals’ health and safety. Natural …
Number of citations: 74 www.sciencedirect.com
L Nie - 2014 - shareok.org
Economic and environmental concerns including the increasing energy consumption and demand, ensuring energy security, reducing green-house gas emission and producing …
Number of citations: 5 shareok.org
S Bertrand, C Roullier, Y Guitton - Current Metabolomics, 2017 - ingentaconnect.com
Background: Automated annotation of MS spectra remains highly challenging. Therefore, the Critical Assessment of Small Molecule Identification (CASMI) Contest (http://casmi-contest.…
Number of citations: 3 www.ingentaconnect.com
G Afreen, S Pathak, S Upadhyayula - Chemical Engineering Journal, 2020 - Elsevier
The gas phase alkylation of m-cresol with iso-propanol to give thymol over an acidic catalyst is a commercially important reaction. The present study investigates the kinetics of this …
Number of citations: 7 www.sciencedirect.com

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